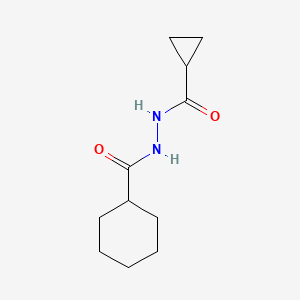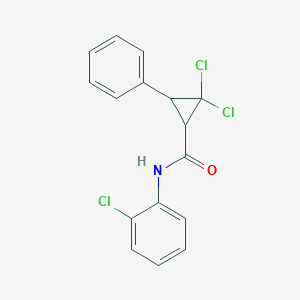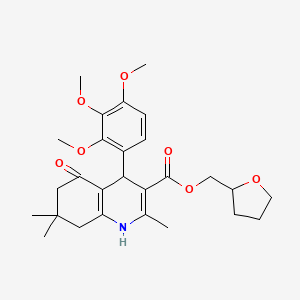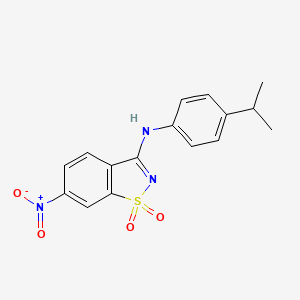
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and widely used insect repellent in the world. DEET is used to prevent insect bites and the transmission of insect-borne diseases such as malaria, dengue fever, and Zika virus.
Mecanismo De Acción
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by blocking the receptors in the insect's antennae that are responsible for detecting the presence of carbon dioxide and lactic acid, which are both indicators of a nearby host. By blocking these receptors, ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate makes it difficult for the insect to locate its target and reduces the likelihood of a bite.
Biochemical and Physiological Effects:
ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been shown to have low toxicity and is generally considered safe for use in humans. However, studies have shown that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause skin irritation in some individuals, and prolonged exposure to high concentrations of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can cause neurological damage in animals. It is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate products according to the manufacturer's instructions and to avoid excessive exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate is a highly effective insect repellent and is widely used in laboratory experiments involving insects. However, it is important to note that ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate can interfere with certain assays and can be toxic to some insects at high concentrations. As such, it is important to use ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate in a controlled manner and to carefully consider its effects on experimental outcomes.
Direcciones Futuras
There are several areas of research that could benefit from further study of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. One potential area of research is the development of new insect repellents that are more effective and less toxic than ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate. Another potential area of research is the study of the effects of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate on non-target organisms, such as aquatic insects and birds. Additionally, there is a need for further research into the mechanisms of action of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and the ways in which it interacts with insect sensory systems.
Métodos De Síntesis
The synthesis of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate involves the reaction between piperidine and 3,7-dimethyloct-6-en-1-ol in the presence of ethyl chloroformate. The reaction results in the formation of ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate and ethyl alcohol. The process is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate has been extensively studied for its insect-repelling properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and biting flies. ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate works by interfering with the insect's sense of smell, making it difficult for them to locate their target. This has made ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate an essential tool in the fight against insect-borne diseases.
Propiedades
IUPAC Name |
ethyl 1-(3,7-dimethyloct-6-enyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-5-21-18(20)17-11-6-7-13-19(17)14-12-16(4)10-8-9-15(2)3/h9,16-17H,5-8,10-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIQADKTRACVCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCN1CCC(C)CCC=C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(3,7-dimethyl-6-octen-1-yl)-2-piperidinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-4-[(1-cyclohexyl-4-piperidinyl)oxy]-N-(2-methoxyethyl)benzamide](/img/structure/B5154045.png)



![11-(4-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5154078.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(1,2-dihydro-5-acenaphthylenyl)-1,3-thiazolidine](/img/structure/B5154083.png)
![3-methyl-6-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5154090.png)

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]-N'-phenylurea](/img/structure/B5154107.png)
![3-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-N-(2-fluorobenzyl)propanamide](/img/structure/B5154113.png)
amine oxalate](/img/structure/B5154114.png)
![N-[2-(tert-butylthio)ethyl]-N'-(4-chlorophenyl)urea](/img/structure/B5154122.png)
![4,4'-[(3-fluorophenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5154128.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]-2-methoxybenzamide](/img/structure/B5154135.png)